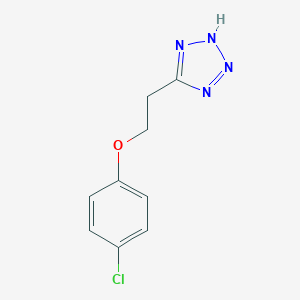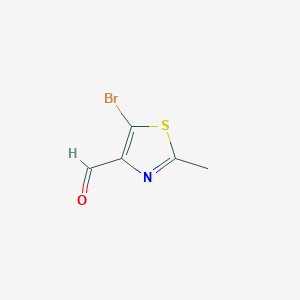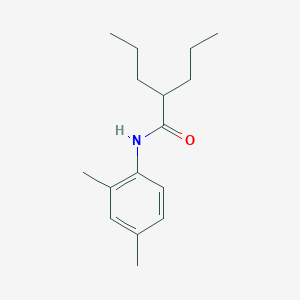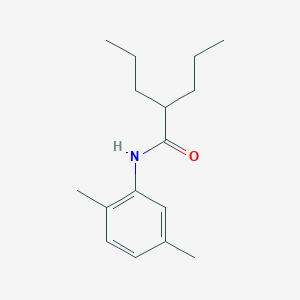
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as 'ETB', is a chemical compound that has been extensively studied by the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, ETB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
ETB has been shown to have various biochemical and physiological effects. In vitro studies have shown that ETB has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that ETB can reduce inflammation and pain in animal models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
ETB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well-established. However, there are also some limitations to using ETB in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its effects can vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on ETB. One potential direction is to further investigate its mechanisms of action, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore its potential as a pesticide for use in agriculture. Additionally, research could focus on the development of new materials using ETB as a building block. Finally, further studies could investigate the potential of ETB as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of ETB involves the reaction between 4-ethoxyaniline and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure ETB. This synthesis method has been well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
ETB has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ETB has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease. In agriculture, ETB has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, ETB has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
4043-16-7 |
|---|---|
Produktname |
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
Molekularformel |
C18H21NO5 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO5/c1-5-24-14-8-6-13(7-9-14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
AQPQLPPTJUCUBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)







![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)


